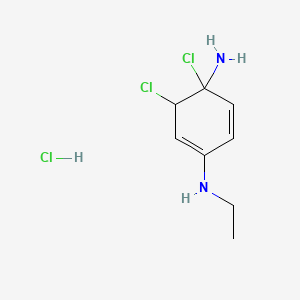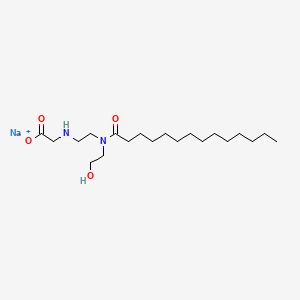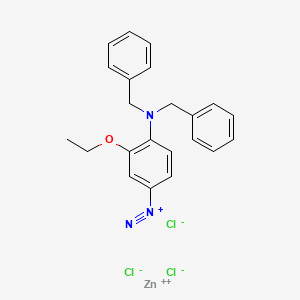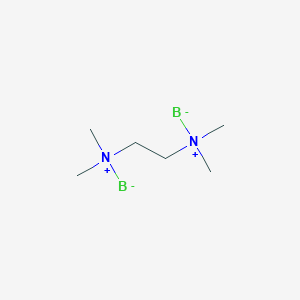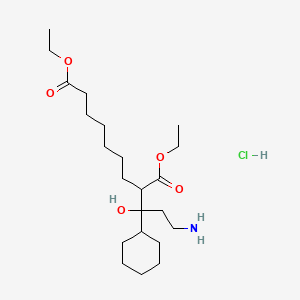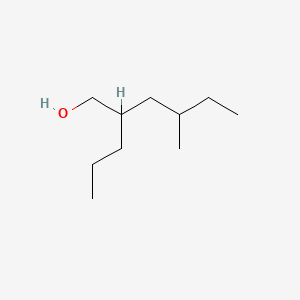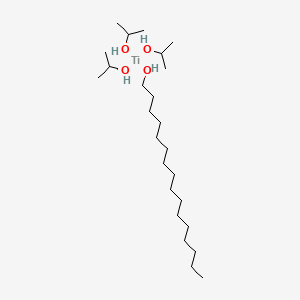
Hexadecyloxytriisopropoxytitanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyloxytriisopropoxytitanium is an organotitanium compound that features a titanium center coordinated to three isopropoxy groups and one hexadecyloxy group. This compound is part of the broader class of titanium alkoxides, which are known for their utility in various chemical processes, including catalysis and materials science.
Métodos De Preparación
Hexadecyloxytriisopropoxytitanium can be synthesized through the reaction of titanium tetrachloride with hexadecanol and isopropanol. The reaction typically occurs in the presence of a base, such as ammonia, to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
TiCl4+C16H33OH+3(CH3)2CHOH→Ti(OCH(CH3)2)3(OC16H33)+4HCl
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Hexadecyloxytriisopropoxytitanium undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to form titanium dioxide, especially in the presence of water.
Hydrolysis: Reacts with water to form titanium dioxide and the corresponding alcohols.
Substitution: The alkoxy groups can be substituted with other ligands, such as alkyl or aryl groups, under appropriate conditions.
Common reagents used in these reactions include water, hydrogen peroxide, and various organic acids. The major products formed from these reactions are typically titanium dioxide and the corresponding alcohols or substituted titanium compounds.
Aplicaciones Científicas De Investigación
Hexadecyloxytriisopropoxytitanium has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials. It is also employed in the preparation of titanium dioxide nanoparticles.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and bioimaging.
Medicine: Explored for its potential in cancer therapy due to its ability to generate reactive oxygen species.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism by which hexadecyloxytriisopropoxytitanium exerts its effects is primarily through the generation of reactive oxygen species (ROS). The titanium center can catalyze the formation of ROS, which can then interact with various molecular targets, including DNA, proteins, and lipids. This interaction can lead to oxidative stress and cell death, making it a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
Hexadecyloxytriisopropoxytitanium can be compared with other titanium alkoxides, such as titanium isopropoxide and titanium butoxide. While all these compounds share a common titanium center coordinated to alkoxy groups, this compound is unique due to the presence of the long-chain hexadecyloxy group. This feature imparts different solubility and reactivity properties compared to its shorter-chain counterparts.
Similar compounds include:
Titanium isopropoxide: Commonly used in organic synthesis and materials science.
Titanium butoxide: Used in the preparation of titanium dioxide and as a catalyst in various chemical reactions.
Titanium ethoxide: Employed in the synthesis of titanium-based materials and as a catalyst.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
65151-12-4 |
|---|---|
Fórmula molecular |
C25H58O4Ti |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
hexadecan-1-ol;propan-2-ol;titanium |
InChI |
InChI=1S/C16H34O.3C3H8O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;3*1-3(2)4;/h17H,2-16H2,1H3;3*3-4H,1-2H3; |
Clave InChI |
FANGNGKDDYLHDM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCO.CC(C)O.CC(C)O.CC(C)O.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


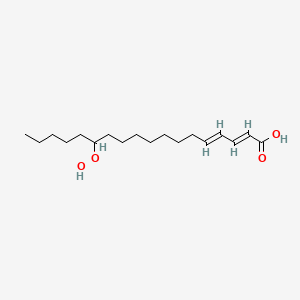
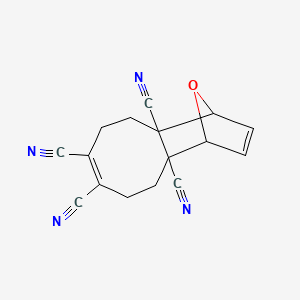

![2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12684447.png)

